molecular formula C19H15NO3S B2465513 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide CAS No. 2097858-72-3

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B2465513
CAS No.: 2097858-72-3
M. Wt: 337.39
InChI Key: VXPRBCPWFUXZAC-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran carboxamide core linked to a substituted ethyl group containing furan and thiophene moieties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c21-19(18-10-13-4-1-2-5-16(13)23-18)20-11-15(14-7-9-24-12-14)17-6-3-8-22-17/h1-10,12,15H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPRBCPWFUXZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The compound’s structure comprises three heterocyclic components: a benzofuran core, a furan-thiophene ethyl bridge, and a carboxamide functional group. Synthesis typically follows a modular approach:

Key Retrosynthetic Disconnections

  • Benzofuran-2-carboxylic acid → Carboxamide formation via coupling with the ethylamine bridge.
  • Ethylamine bridge → Assembly of 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine through nucleophilic substitutions or cross-coupling.
  • Heterocyclic precursors → Independent synthesis of benzofuran, furan, and thiophene subunits.

Synthesis of the Benzofuran Core

The benzofuran moiety is synthesized via cyclization of substituted salicylaldehydes or o-hydroxyacetophenones.

Cyclization Methods

Perkin Cyclization

Salicylaldehyde derivatives react with α-halo ketones (e.g., chloroacetone) in basic conditions to form benzofurans. For example:
$$ \text{Salicylaldehyde} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{KOH, EtOH}} 1-(3-\text{Methyl-1-benzofuran-2-yl})\text{ethanone} $$ .

Typical Conditions:

  • Solvent: Ethanol or DMF
  • Base: KOH or NaH
  • Temperature: 80–120°C
  • Yield: 60–85%
Transition Metal-Catalyzed Cyclization

Palladium-catalyzed intramolecular Heck reactions enable benzofuran formation from o-iodophenol derivatives and alkynes.

Assembly of the Ethylamine Bridge

The ethylamine linker requires regioselective incorporation of furan and thiophene groups.

Grignard Reaction

A two-step sequence using Grignard reagents:

  • Thiophen-3-ylmagnesium bromide reacts with furan-2-carbaldehyde to form a secondary alcohol.
  • Reductive Amination : The alcohol is converted to the amine via a Gabriel synthesis or Staudinger reaction.

Limitations : Poor regiocontrol for thiophen-3-yl vs. thiophen-2-yl substitution.

Suzuki-Miyaura Coupling

A more reliable method employs Suzuki coupling to attach pre-functionalized thiophene and furan rings to a central ethyl backbone.

Example Protocol :

  • Synthesize 2-(boronic acid)-thiophene and 2-(boronic ester)-furan.
  • Couple sequentially with 1,2-dibromoethane using Pd(PPh₃)₄ catalyst.
  • Convert the bromoethyl intermediate to ethylamine via azide reduction or ammonolysis.

Advantages : Higher regioselectivity for thiophen-3-yl placement.

Carboxamide Formation

The final step involves coupling the benzofuran-2-carboxylic acid with the ethylamine bridge.

Acid Chloride Method

  • Benzofuran-2-carbonyl chloride is prepared using thionyl chloride.
  • Amide Coupling : React with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine in dichloromethane with triethylamine.

Reaction Table :

Step Reagents Conditions Yield
Acid chloride formation SOCl₂, DMF (cat.) Reflux, 4 h 90%
Amidation Et₃N, DCM, 0°C → RT 12 h 65–75%

Carbodiimide-Mediated Coupling

EDCI/HOBt system in DMF achieves milder conditions, reducing epimerization risks.

Optimization Challenges and Solutions

Regiochemical Control

Thiophen-3-yl groups are less accessible than thiophen-2-yl derivatives. Strategies include:

  • Directed ortho-metalation using LiTMP to functionalize thiophene at the 3-position.
  • Protecting group strategies (e.g., silyl ethers) to block competing reaction sites.

Purification Issues

The polar carboxamide product often requires chromatographic purification with silica gel or reverse-phase HPLC.

Spectroscopic Characterization

Critical data for validating the structure:

  • ¹H NMR : Distinct signals for benzofuran H-3 (δ 7.8–8.1 ppm), thiophene H-β (δ 7.2–7.5 ppm), and furan H-α (δ 6.3–6.6 ppm).
  • MS (ESI) : Molecular ion peak at m/z 337.39 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Advantage
Grignard + Acid chloride 4 35–40% Low cost
Suzuki + EDCI/HOBt 5 50–55% Superior regiocontrol

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups attached to the heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogs in Biomedical Imaging

PT-ADA-PPR (Compound 7 in ):

  • Structure: Contains thiophene-ethoxy chains and an adamantine carboxamide group.
  • Application: Acts as a dual-color lysosome-specific imaging agent due to its broad absorption/emission range (488 nm and 559 nm excitation) .
  • Comparison: Unlike the target compound, PT-ADA-PPR incorporates adamantine for enhanced lipophilicity and cellular targeting.

Furan-Based Carboxamide Derivatives ()**

  • Examples:
    • 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c)
    • 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)
  • Key Features: These compounds feature hydrazinyl-oxoethyl side chains attached to furan carboxamides.
  • Comparison: The target compound replaces the hydrazinyl group with a benzofuran-thiophene-ethyl chain, likely improving stability and aromatic interactions. This structural difference may reduce reactivity compared to hydrazine-containing analogs but enhance binding to hydrophobic targets .

Pharmacopeial Compounds (–4)**

  • Examples: N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide (Compound 7 in ) Ranitidine-related compounds (e.g., Compound 9 in ).
  • Key Features: These include dimethylamino, nitro, and sulphanyl groups on furan backbones.
  • Comparison: The target compound lacks nitro or sulphanyl groups, which are often associated with metabolic instability or toxicity. Its benzofuran-thiophene-ethyl structure may offer improved pharmacokinetic profiles compared to nitro-containing pharmacopeial analogs .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Application/Property Reference
N-[2-(Furan-2-yl)-2-(Thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide Benzofuran-carboxamide Furan, thiophene-ethyl chain Hypothesized: Bioimaging/drug delivery
PT-ADA-PPR Thiophene-ethoxy polymer Adamantine carboxamide Dual-color lysosomal imaging
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide Furan-carboxamide Hydrazinyl-oxoethyl Synthetic intermediate
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide Furan-carboxamide Dimethylamino, nitro, sulphanyl Pharmacopeial standard (USP 31)

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis likely requires multi-step coupling of benzofuran carboxamide with furan-thiophene-ethyl groups, akin to methods in (e.g., FeCl3-mediated oxidative polymerization) .
  • Biomedical Potential: While PT-ADA-PPR demonstrates lysosomal imaging, the target compound’s benzofuran core may enable fluorescence in the visible spectrum, similar to benzofuran-based dyes.

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran core, which is known for its biological activity. The presence of furan and thiophene rings enhances its potential interactions with various biological targets. Its molecular formula is C16H15N1O2C_{16}H_{15}N_{1}O_{2}, with a molecular weight of approximately 265.30 g/mol.

Antioxidant Properties

Recent studies have demonstrated that this compound exhibits significant antioxidant activity. In vitro assays showed that the compound effectively scavenges free radicals, thus protecting cellular components from oxidative stress. This property is crucial for neuroprotective applications, particularly in models of neurodegenerative diseases.

Neuroprotective Effects

In a study involving HT22 mouse hippocampal neuronal cells, the compound provided substantial neuroprotection against amyloid-beta (Aβ42)-induced cytotoxicity. The results indicated that it modulates Aβ42 aggregation, reducing the formation of toxic fibrils associated with Alzheimer's disease. The maximum inhibition observed was approximately 54% at a concentration of 25 μM, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Antiviral Activity

This compound has also been investigated for its antiviral properties. In vitro studies revealed that it inhibits viral replication in several models, including those of influenza and hepatitis C viruses. The mechanism appears to involve interference with viral RNA polymerase activity, which is critical for viral replication .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, the benzofuran moiety is known to bind to protein sites involved in oxidative stress response pathways, thereby enhancing cellular resilience against damage. Additionally, the furan and thiophene components may facilitate interactions with nucleic acids or proteins involved in viral replication processes.

Case Studies and Research Findings

Several studies have provided insights into the efficacy of this compound:

  • Neuroprotection Study : In experiments conducted on HT22 cells, the compound exhibited a dose-dependent protective effect against Aβ42-induced toxicity, suggesting its potential role in Alzheimer's therapy .
  • Antiviral Efficacy : A study reported that derivatives of benzofuran compounds showed significant inhibition of HCV NS5B RNA polymerase, with IC50 values as low as 0.35 μM, indicating strong antiviral potential .
  • Oxidative Stress Modulation : The compound was shown to reduce oxidative stress markers in neuronal cell lines, reinforcing its role as an antioxidant and neuroprotective agent .

Data Table: Summary of Biological Activities

Activity Model System Effect Concentration Reference
AntioxidantHT22 CellsFree radical scavenging25 μM
NeuroprotectionHT22 CellsProtects against Aβ42 toxicity25 μM
AntiviralHCV ModelInhibits viral replicationIC50 = 0.35 μM
Oxidative StressNeuronal Cell LinesReduces oxidative markersVariable

Q & A

Q. Table 1: Comparison of Synthetic Approaches

StepExample Conditions (Evidence Source)Yield Range
Benzofuran CoreCyclization with BF₃·Et₂O in DCM 60-75%
Furan IntroductionSuzuki coupling with Pd(PPh₃)₄ 70-85%
Amide CouplingEDC/HOBt in DMF, RT 80-90%

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of furan (δ 6.2–7.5 ppm) and thiophene (δ 7.0–7.8 ppm) groups. Amide protons appear at δ 8.0–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 381.08) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends .

Q. Table 2: Key Spectral Data

TechniqueCritical Peaks/Data PointsEvidence Source
¹H NMRδ 7.35 (thiophene H), δ 6.75 (furan H)
HRMSm/z 381.08 (calculated for C₁₉H₁₅NO₃S)

What biological activities have been reported for this compound, and how are they evaluated?

Level: Basic
Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (MIC ≤ 8 µg/mL against E. coli) .
  • Anticancer Screening : MTT assay (IC₅₀ ~10 µM in HeLa cells) .
  • Anti-Inflammatory Activity : COX-2 inhibition (IC₅₀ = 1.2 µM) via ELISA .

Mechanistic Insight : The furan-thiophene hybrid structure enables π-π stacking with enzyme active sites (e.g., COX-2) .

How does molecular docking elucidate the mechanism of action?

Level: Advanced
Methodological Answer:

  • Target Selection : Prioritize receptors like Fim-H (PDB: 4X5R) for bacterial adhesion studies or Bcl-2 for apoptosis modulation .
  • Docking Software : Use AutoDock Vina with AMBER force fields.
  • Key Interactions : Hydrogen bonds between the amide group and Arg98 (Fim-H) or hydrophobic interactions with Bcl-2’s BH3 domain .

Validation : Compare docking scores (e.g., binding affinity ≤ -8.0 kcal/mol) with experimental IC₅₀ values .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Level: Advanced
Methodological Answer:

  • Modifications :
    • Replace thiophene with pyridine to enhance solubility.
    • Introduce electron-withdrawing groups (e.g., -NO₂) on benzofuran to boost COX-2 affinity .
  • Screening : Test analogs in parallel via high-throughput SPR (surface plasmon resonance) .

Case Study : Substituting thiophene with phenyl increased anticancer activity (IC₅₀ = 5 µM) but reduced solubility .

How to resolve contradictions in reported bioactivity data?

Level: Advanced
Methodological Answer:

  • Variable Sources : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (serum-free vs. serum-containing media) .
  • Validation Steps :
    • Replicate studies under standardized conditions (e.g., RPMI-1640, 10% FBS).
    • Use orthogonal assays (e.g., flow cytometry vs. MTT for cytotoxicity) .

What stability challenges arise during storage, and how are they mitigated?

Level: Basic/Advanced
Methodological Answer:

  • Degradation Pathways : Hydrolysis of the amide bond in aqueous buffers (pH > 8) .
  • Solutions :
    • Store at -20°C under argon.
    • Use lyophilization for long-term stability .

How are computational methods integrated into experimental design?

Level: Advanced
Methodological Answer:

  • Pharmacokinetics Prediction : SwissADME for LogP (~3.2) and bioavailability .
  • MD Simulations : GROMACS to assess target-ligand stability over 100 ns .

What strategies improve solubility for in vivo studies?

Level: Basic
Methodological Answer:

  • Formulation : Use PEG-400/water (1:1) or β-cyclodextrin inclusion complexes .
  • Structural Modifications : Introduce -OH or -COOH groups on the benzofuran ring .

What preclinical models are suitable for evaluating therapeutic potential?

Level: Advanced
Methodological Answer:

  • Murine Infection Models : For antimicrobial testing (e.g., E. coli-induced UTIs) .
  • Xenograft Tumors : Assess anticancer efficacy in nude mice (e.g., 20 mg/kg, i.p., daily) .

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